molecular formula C7H13F2N B1530401 4,4-Difluoro-1-methylcyclohexan-1-amine CAS No. 1389442-00-5

4,4-Difluoro-1-methylcyclohexan-1-amine

Cat. No.: B1530401
CAS No.: 1389442-00-5
M. Wt: 149.18 g/mol
InChI Key: HMMITIYMFHIYBL-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-methylcyclohexan-1-amine is a fluorinated organic compound characterized by the presence of two fluorine atoms and a methyl group attached to a cyclohexan-1-amine core. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-methylcyclohexan-1-amine typically involves the fluorination of cyclohexan-1-amine followed by methylation. One common method is the reaction of cyclohexan-1-amine with difluorocarbene to form the difluorinated intermediate, which is then methylated using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the use of specialized reactors and catalysts to control the reaction conditions and optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-1-methylcyclohexan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound to form corresponding ketones or carboxylic acids.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to form the corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of 4,4-difluoro-1-methylcyclohexanone or 4,4-difluoro-1-methylcyclohexanecarboxylic acid.

  • Reduction: Formation of 4,4-difluoro-1-methylcyclohexane.

  • Substitution: Formation of various alkylated derivatives.

Scientific Research Applications

4,4-Difluoro-1-methylcyclohexan-1-amine is utilized in various scientific research applications, including:

  • Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: Studying the effects of fluorinated compounds on biological systems.

  • Medicine: Investigating potential pharmaceutical applications, such as the development of new drugs.

  • Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

4,4-Difluoro-1-methylcyclohexan-1-amine is similar to other fluorinated amines, such as 4-fluoro-1-methylcyclohexan-1-amine and 4,4-difluoro-N-methylcyclohexan-1-amine. its unique structure, with two fluorine atoms, provides distinct chemical properties that differentiate it from these compounds. The presence of fluorine atoms can enhance the compound's stability and reactivity, making it suitable for specific applications.

Comparison with Similar Compounds

  • 4-fluoro-1-methylcyclohexan-1-amine

  • 4,4-difluoro-N-methylcyclohexan-1-amine

  • 4-fluoro-N-methylcyclohexan-1-amine

This comprehensive overview highlights the significance of 4,4-Difluoro-1-methylcyclohexan-1-amine in various scientific and industrial fields. Its unique chemical properties and versatile applications make it a valuable compound in research and development.

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Properties

IUPAC Name

4,4-difluoro-1-methylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2N/c1-6(10)2-4-7(8,9)5-3-6/h2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMITIYMFHIYBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1389442-00-5
Record name 4,4-difluoro-1-methylcyclohexan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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